1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea
Description
Properties
IUPAC Name |
1-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O2/c1-13-6-3-7-14(2)19(13)25-21(28)24-18-10-5-11-26(20(18)27)12-15-16(22)8-4-9-17(15)23/h3-11H,12H2,1-2H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCPLLLJGDQCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosgene-Based Methods
Triphosgene-Mediated Synthesis
Triphosgene (bis(trichloromethyl) carbonate) serves as a safer phosgene alternative due to its solid-state stability and controlled reactivity. The synthesis involves a two-step process:
Generation of Aryl Isocyanate :
The 2,6-dimethylphenyl isocyanate intermediate is prepared by reacting 2,6-dimethylaniline with triphosgene in anhydrous acetonitrile. A catalytic amount of molecular sieves (3Å) enhances yield by absorbing HCl byproducts.Coupling with Pyridinone Amine :
The resultant isocyanate reacts with 1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-amine in the presence of triethylamine. The reaction proceeds at 60°C for 12 hours, achieving a yield of 78%.
Table 1: Triphosgene-Mediated Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Molecular sieves (3Å) |
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Time | 12 hours |
| Yield | 78% |
This method’s regioselectivity is attributed to the electron-withdrawing effects of the pyridinone ring, directing the urea bond formation.
Liquid Phase Phosgenation
Traditional phosgene gas reacts with 2,6-dimethylaniline in o-dichlorobenzene at 0–5°C, forming the corresponding isocyanate. Subsequent coupling with the pyridinone amine at elevated temperatures (80°C) yields the target compound. However, this method poses safety risks due to phosgene’s toxicity and requires stringent containment.
Non-Phosgene Methods
Carbamate Thermal Decomposition
Carbamates, synthesized from aryl amines and dimethyl carbonate (DMC), decompose thermally to generate isocyanates. For example, 2,6-dimethylphenyl carbamate is heated at 180°C with a zinc oxide catalyst, releasing CO₂ and yielding the isocyanate intermediate.
Table 2: Carbamate Decomposition Parameters
| Substrate | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| 2,6-Dimethylphenyl | ZnO | 180°C | 4 h | 72% |
Catalytic Systems and Reaction Optimization
Analytical Characterization Techniques
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Safety | Yield | Scalability |
|---|---|---|---|
| Triphosgene | Moderate | 78% | High |
| Carbamate Decomposition | High | 72% | Moderate |
| DMC Route | High | 68% | Low |
Phosgene-based methods offer higher yields but require rigorous safety protocols. Non-phosgene routes are greener but need catalyst optimization for industrial adoption.
Chemical Reactions Analysis
1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho to the substituents, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., sodium methoxide). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in developing drugs targeting specific enzymes or receptors.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Implications
- Dichlorophenyl vs.
- Pyridine vs. Thiazole : The pyridine-2-one moiety in the target compound may offer stronger hydrogen-bonding capacity compared to thiazole-based ureas (Compounds 11a–11o).
- Dimethylphenyl Positioning : 2,6-Dimethylphenyl (target) provides symmetrical steric bulk, whereas 3,4-dimethylphenyl (11n) creates an asymmetric hydrophobic surface.
Biological Activity
1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea is a complex organic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. Its unique chemical structure, featuring a pyridinone core and substituted phenyl groups, contributes to its biological activity. This article reviews the compound's synthesis, mechanism of action, and biological evaluations based on diverse research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyridinone Core : Achieved through a condensation reaction between a suitable aldehyde and an amine.
- Substitution with Dichlorophenyl and Dimethylphenyl Groups : This step introduces the specific substituents that enhance biological activity.
- Urea Formation : The final step involves reacting the substituted pyridinone with an isocyanate to form the urea linkage.
Table 1: Summary of Synthesis Steps
| Step | Description |
|---|---|
| 1 | Condensation to form pyridinone |
| 2 | Substitution with phenyl groups |
| 3 | Reaction with isocyanate to form urea |
The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The structural features allow it to bind effectively to active sites, potentially inhibiting enzyme activity or modulating receptor function. This binding may impact various signaling pathways and metabolic processes relevant in cancer biology.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit kinases involved in cancer cell proliferation.
- Receptor Modulation : It could alter receptor activity related to cell signaling pathways.
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
Case Study Findings
In a study evaluating a series of diaryl urea derivatives, one compound showed an IC50 value of 2.39 µM against A549 cells, comparable to established drugs like sorafenib (IC50 = 2.12 µM) . This indicates that the compound has potent anticancer activity.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Target Compound | A549 | 2.39 ± 0.10 |
| Target Compound | HCT-116 | 3.90 ± 0.33 |
| Sorafenib | A549 | 2.12 ± 0.18 |
| Sorafenib | HCT-116 | 2.25 ± 0.71 |
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the pyridinone ring significantly influence biological activity. For example, the presence of electron-withdrawing groups like chlorine enhances potency by improving binding affinity to target proteins.
Key Observations
- Hydrogen Bonding : The urea structure allows for hydrogen bonding interactions with enzymes.
- Substituent Effects : Different substituents on the phenyl groups can modulate lipophilicity and solubility, impacting bioavailability.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea?
Methodological Answer : The synthesis typically involves coupling 2,6-dimethylphenyl isocyanate with a pre-functionalized pyridinone intermediate. For example, a general procedure includes:
- Step 1 : Preparation of the pyridinone core via condensation of 2,6-dichlorobenzylamine with a ketone or ester derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Urea formation via reaction of the pyridinone intermediate with 2,6-dimethylphenyl isocyanate in anhydrous THF at 0–5°C, followed by warming to room temperature .
- Purification : Column chromatography (silica gel, chloroform/ethyl acetate gradient) or recrystallization (ethanol/water) yields the final compound with >85% purity .
Q. Key Considerations :
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer : Combined spectroscopic and crystallographic techniques are critical:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups; urea NH signals at δ 8.5–9.0 ppm) .
- XRD : Single-crystal X-ray diffraction resolves the spatial arrangement of the dichlorophenyl and dimethylphenyl moieties, confirming the urea linkage geometry .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 430.08) .
Q. What analytical methods are recommended for assessing purity in preclinical studies?
Methodological Answer :
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Acceptable purity: ≥95% .
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis to detect polymorphic impurities and thermal stability (melting point ~210–215°C) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and chlorine content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity?
Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation:
- Halogen Effects : Replace 2,6-dichlorophenyl with 2,6-difluorophenyl to assess changes in lipophilicity (logP) and receptor binding. Fluorine’s electronegativity may enhance metabolic stability but reduce π-π stacking .
- Urea Linker Optimization : Compare with thiourea or carbamate analogs to evaluate hydrogen-bonding capacity. Bioassays (e.g., enzyme inhibition IC₅₀) quantify potency differences .
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, guiding synthetic priorities .
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer : Common issues include poor pharmacokinetics (PK) or off-target effects. Mitigation strategies:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or salt forms (e.g., hydrochloride) for in vivo dosing .
- Metabolic Stability : Liver microsomal assays (human/rodent) identify oxidative hotspots (e.g., CYP3A4-mediated degradation). Introduce methyl groups to block metabolism .
- Tissue Distribution : Radiolabeled compound (¹⁴C) studies quantify biodistribution and target engagement .
Q. What strategies are effective for improving pharmacokinetic properties without compromising activity?
Methodological Answer :
- Prodrug Design : Mask polar groups (e.g., esterify the urea NH) to enhance oral bioavailability. Hydrolytic activation in plasma restores activity .
- Lipinski’s Rule Compliance : Adjust logP (aim for 2–3) via substituent changes (e.g., replacing chlorine with trifluoromethyl) .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB; introduce hydrophilic groups (e.g., -OH) to reduce binding and increase free fraction .
Q. How should researchers address contradictory data in stability studies (e.g., pH-dependent degradation)?
Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation products via LC-MS .
- pH-Rate Profiling : Identify instability thresholds (e.g., rapid hydrolysis above pH 8). Stabilize formulations using buffers (citrate, pH 6.5) .
- Orthogonal Validation : Compare results across labs using standardized protocols (ICH guidelines) to rule out methodological artifacts .
Q. What experimental approaches are suitable for investigating polypharmacology or off-target effects?
Methodological Answer :
- Broad-Panel Screening : Test against a panel of 100+ kinases or GPCRs (e.g., Eurofins Cerep panels) to identify off-target interactions .
- CRISPR-Cas9 Knockout Models : Validate target specificity in cell lines lacking the putative target protein .
- Thermal Proteome Profiling (TPP) : Identify engaged targets by measuring protein thermal stability shifts in cell lysates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
